molecular formula C21H17ClN4O2 B2660507 N-(4-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923150-27-0

N-(4-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2660507
CAS No.: 923150-27-0
M. Wt: 392.84
InChI Key: PXAFOBOUMPEOJS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine carboxamide derivative characterized by a 4-chlorophenyl substituent on the carboxamide moiety and an ethyl group at the 5-position of the pyrazolo-pyridine scaffold.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-2-25-12-17(20(27)23-15-10-8-14(22)9-11-15)19-18(13-25)21(28)26(24-19)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAFOBOUMPEOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base can yield an intermediate, which is then subjected to further cyclization and functionalization steps to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ primarily in the substituents on the carboxamide group and the pyrazolo-pyridine core. Key examples include:

Compound Name Substituent (R) Core Modification Molecular Weight Key Properties/Applications
N-(4-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (Target Compound) 4-chlorophenyl 5-ethyl ~398.9 (calc.) Hypothesized kinase inhibition
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923682-25-1) 4-ethoxyphenyl 5-ethyl 402.4 Higher lipophilicity vs. chloro analog
5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923226-49-7) cycloheptyl 5-benzyl ~465.5 (calc.) Enhanced steric bulk; potential CNS targeting
N-(4-acetylphenyl)-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 4-acetylphenyl 5-(tetrahydrofuryl) ~463.5 (calc.) Improved solubility via polar groups
KEV (N-[3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide) 5-chloro-2-methoxyphenyl 2-methyl ~438.9 (calc.) JAK/kinase inhibition (PDB ID 6N7A)

Notes:

  • Chlorophenyl vs. Ethoxyphenyl: The 4-chlorophenyl group (electron-withdrawing) may enhance binding to hydrophobic pockets in enzyme active sites compared to the 4-ethoxyphenyl analog (electron-donating).
  • Benzyl/Cycloheptyl Modifications : Substitutions like benzyl or cycloheptyl introduce steric bulk, which could reduce metabolic clearance but may limit blood-brain barrier penetration .
  • Acetylphenyl/Tetrahydrofuryl : Polar acetyl and tetrahydrofuran groups improve aqueous solubility, making these analogs more suitable for oral administration .

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl group (ClogP ~3.1) is less lipophilic than the 4-ethoxyphenyl analog (ClogP ~3.5) but more lipophilic than acetylphenyl derivatives (ClogP ~2.8) .
  • Solubility : Chlorophenyl derivatives typically exhibit moderate aqueous solubility (~10–50 µM), whereas tetrahydrofuryl-modified analogs show improved solubility (>100 µM) .

Biological Activity

N-(4-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound belongs to the pyrazolopyridine family and features a unique structure characterized by:

  • Molecular Formula : C_{19}H_{18}ClN_{3}O
  • Molecular Weight : Approximately 364.84 g/mol
  • Core Structure : A pyrazolo[4,3-c]pyridine ring with an ethyl group at the 5-position and a carboxamide at the 7-position.

This structural configuration enhances its lipophilicity and biological activity, making it a valuable candidate for therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolopyridines, including this compound. The compound has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF70.01Inhibition of Aurora-A kinase
NCI-H4600.03Induction of apoptosis
A54926Growth inhibition
HepG27.01Microtubule disassembly

The compound's mechanism involves interaction with specific molecular targets within cancer cells, leading to cell cycle arrest and apoptosis. For instance, it has been reported to inhibit Aurora-A kinase with an IC50 of 0.16 µM, showcasing its potential as a targeted therapy for cancer treatment .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Pyrazolopyridines are known for their ability to modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Targeting Kinases : The inhibition of kinases such as Aurora-A leads to disruption in cell cycle progression.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various signaling pathways.
  • Microtubule Disruption : It binds to tubulin, causing destabilization of microtubules which is critical for cancer cell division .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds within the pyrazolopyridine family:

  • Study on MCF7 Cells : A derivative exhibited significant cytotoxicity with an IC50 value of 0.01 µM compared to standard treatments .
  • Research on A549 Cells : Another derivative showed growth inhibition with an IC50 value of 26 µM .
  • In Vivo Studies : Animal models have demonstrated that pyrazolopyridines can significantly reduce tumor size when administered at therapeutic doses.

Q & A

Q. What synthetic routes are commonly employed for constructing the pyrazolo[4,3-c]pyridine core in this compound?

The pyrazolo[4,3-c]pyridine scaffold can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via multi-step annulation reactions. For example, ethyl carboxamide derivatives (as seen in structurally analogous compounds) often utilize cyclization under acidic or basic conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to avoid side products like regioisomers. Characterization via NMR and high-resolution mass spectrometry (HRMS) is essential to confirm regioselectivity.

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the molecular structure of this compound?

SC-XRD provides unambiguous confirmation of the compound’s stereochemistry and crystal packing. For example, analogous pyrazolo-pyrimidine derivatives (e.g., ) were analyzed with mean C–C bond lengths of 0.005 Å and R-factors < 0.06, ensuring high precision . Key parameters include disorder handling in the crystal lattice and hydrogen bonding patterns, which influence stability and solubility.

Q. What spectroscopic techniques are optimal for characterizing substituent effects on the pyridine ring?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify substituent-induced chemical shifts, particularly for aromatic protons and carbonyl groups.
  • IR : Stretching frequencies for C=O (1650–1750 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) confirm functional group integrity.
  • UV-Vis : Electronic transitions in the pyridine ring (e.g., π→π* at ~250–300 nm) can be correlated with substituent electronic effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites on the pyrazolo-pyridine core. For instance, frontier molecular orbital (FMO) analysis of analogous compounds revealed higher electron density at the pyridine N-1 position, favoring electrophilic substitutions . Reaction path searches using quantum chemical calculations (as in ICReDD’s methodology) reduce trial-and-error experimentation by simulating intermediates and transition states .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Meta-analysis : Compare IC50_{50} values against target enzymes (e.g., kinases) from multiple studies, controlling for assay conditions (pH, temperature).
  • Structural overlays : Use molecular docking to identify binding pose discrepancies caused by minor substituent changes (e.g., 4-chlorophenyl vs. 3-fluorophenyl in vs. 7) .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., substituent polarity, steric bulk) affecting activity .

Q. How do polymorphic forms influence the compound’s physicochemical properties?

Polymorph screening via solvent evaporation or slurry methods can identify stable crystalline forms. For example, ’s DMF solvate exhibited altered solubility compared to the unsolvated form due to hydrogen bonding with the carboxybenzylidene group . Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are critical for distinguishing polymorphs.

Q. What mechanistic insights explain unexpected byproducts during scale-up synthesis?

Kinetic vs. thermodynamic control often underlies byproduct formation. For example, ’s Z/E isomerization during esterification could arise from prolonged heating or catalyst choice . In situ FTIR or HPLC monitoring helps identify intermediates. Reaction Optimization via DoE (e.g., Central Composite Design) can map optimal temperature and catalyst loading .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core modifications : Synthesize analogs with varying substituents (e.g., halogen, alkyl, electron-withdrawing groups) on the 4-chlorophenyl or pyridine rings.
  • Bioassay panels : Test against diverse targets (e.g., kinases, GPCRs) to assess selectivity.
  • Data normalization : Use Z-score or fold-change metrics to compare activity across assays .

Q. What analytical workflows validate purity in complex reaction mixtures?

  • HPLC-MS : Hyphenated techniques quantify impurities >0.1% (e.g., ’s thienopyrimidine analogs).
  • Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
  • NMR Purity : Integrate residual solvent peaks against analyte signals .

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